N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
描述
The compound N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-hydroxy-2-methyl-3-(methylthio)propyl group, which combines hydrophilic (hydroxyl) and lipophilic (methylthio) moieties.
- N2-substituent: A 3-(2-oxopiperidin-1-yl)phenyl group, featuring a phenyl ring linked to a 2-oxopiperidine (a six-membered lactam ring).
属性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(25,12-26-2)11-19-16(23)17(24)20-13-6-5-7-14(10-13)21-9-4-3-8-15(21)22/h5-7,10,25H,3-4,8-9,11-12H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUQZKYYWJKGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, identified by its CAS number 1396806-31-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 379.5 g/mol. The structure includes a hydroxy group, a methylthio group, and an oxalamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O4S |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1396806-31-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and methylthio groups enhance binding affinity, potentially modulating enzyme activity and influencing biochemical pathways.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that oxalamides can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A case study involving related oxalamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar effects.
Enzyme Inhibition
The compound's oxalamide structure allows it to act as a competitive inhibitor for certain enzymes. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival. For example, inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, has been observed in structurally analogous compounds.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported in the range of micromolar concentrations, indicating potent activity.
- Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
- Comparative Analysis : A comparative study with other oxalamide derivatives highlighted that modifications in the side chains significantly influence biological activity, emphasizing the importance of structural optimization in drug design.
相似化合物的比较
Comparison with Similar Oxalamide Derivatives
Structural and Functional Group Analysis
Below is a comparative analysis of structurally related oxalamides derived from the evidence:
Compound A : N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- N1-substituent : Same as the target compound.
- N2-substituent : A 2,2,2-trifluoroethyl group.
- Key Differences :
- The trifluoroethyl group is highly electronegative and lipophilic, which may enhance metabolic stability but reduce solubility compared to the target compound’s oxopiperidinyl-phenyl group.
- The absence of an aromatic ring in Compound A limits π-π stacking interactions, a feature enabled by the phenyl group in the target compound.
Compound B : N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide
- N1-substituent : A propyl chain linked to a piperazine ring bearing a 2,3-dichlorophenyl group.
- N2-substituent : A 5-methylpyrazole ring.
- Key Differences: The piperazine moiety in Compound B is basic and may improve water solubility, whereas the 2-oxopiperidine in the target compound is a neutral lactam.
Compound C : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide
- N1-substituent : A chlorinated and trifluoromethyl-substituted phenyl ring.
- N2-substituent : A fluorinated phenyl group linked to a pyridine-carbamoyl moiety.
- Key Differences: The trifluoromethyl and pyridine groups in Compound C increase steric bulk and electron-withdrawing effects, likely enhancing binding affinity to hydrophobic enzyme pockets. Compared to the target compound, Compound C lacks hydrogen-bond donors (e.g., hydroxyl group), which may reduce interactions with polar targets.
Compound D : N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- N1-substituent : A simpler 2-hydroxypropyl group.
- N2-substituent : A 3-(trifluoromethyl)phenyl group.
- The trifluoromethylphenyl group in Compound D offers strong electron-withdrawing effects, contrasting with the target compound’s oxopiperidine-phenyl group, which may participate in hydrogen bonding.
Inferred Pharmacological and Physicochemical Properties
- Solubility : The target compound’s hydroxyl and lactam groups may confer better aqueous solubility than Compounds A, C, and D, which have stronger lipophilic substituents (e.g., trifluoroethyl, trifluoromethylphenyl).
- Metabolic Stability : The methylthio group in the target compound could be susceptible to oxidative metabolism, whereas Compounds B and C with halogenated groups may exhibit longer half-lives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
